molecular formula C8H10Cl2FN B577482 (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1245808-01-8

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B577482
CAS No.: 1245808-01-8
M. Wt: 210.073
InChI Key: SPEWNMFCSPYCCJ-JEDNCBNOSA-N
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Description

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. Common methods include:

    Asymmetric Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.

    Chiral Auxiliary-Based Synthesis: Employing chiral auxiliaries to induce asymmetry during the reduction process.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing robust chiral catalysts and efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-chlorophenyl)ethanamine hydrochloride
  • (S)-1-(3-fluorophenyl)ethanamine hydrochloride
  • (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride

Uniqueness

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, exhibits unique properties that can influence its interactions with biological systems.

This compound is an organic compound with the following structural formula:

  • Molecular Formula : C8H10ClF
  • Molecular Weight : 175.62 g/mol
  • CAS Number : 1114559-14-6

The presence of a chiral center makes this compound optically active, which can significantly affect its biological interactions compared to its enantiomer (R)-1-(4-chloro-3-fluorophenyl)ethanamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may bind to neurotransmitter receptors, modulating their activity.
  • Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

These interactions lead to downstream effects that can influence physiological processes, making it a candidate for therapeutic applications.

Antidepressant and Neurological Effects

Research indicates that this compound may exhibit antidepressant-like effects. Studies involving animal models have shown that compounds with similar structures can enhance serotonergic and dopaminergic signaling, which are crucial for mood regulation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antidepressant Activity

In a study published in Neuropharmacology, researchers evaluated the effects of this compound on depressive behaviors in mice. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects .

Case Study 2: Anticancer Activity

A study investigated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against human lung adenocarcinoma cells, indicating moderate activity .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 ValueReference
This compoundAntidepressant-
(R)-1-(4-chloro-3-fluorophenyl)ethanamineAnticancer~20 µM
1-(4-Chloro-3-fluorophenyl)ethanol--

Properties

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-01-8
Record name Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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